4-Bromo-2-nitrobenzoic acid 4-Bromo-2-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 99277-71-1
VCID: VC21149165
InChI: InChI=1S/C7H4BrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
SMILES: C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O
Molecular Formula: C7H4BrNO4
Molecular Weight: 246.01 g/mol

4-Bromo-2-nitrobenzoic acid

CAS No.: 99277-71-1

Cat. No.: VC21149165

Molecular Formula: C7H4BrNO4

Molecular Weight: 246.01 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-nitrobenzoic acid - 99277-71-1

Specification

CAS No. 99277-71-1
Molecular Formula C7H4BrNO4
Molecular Weight 246.01 g/mol
IUPAC Name 4-bromo-2-nitrobenzoic acid
Standard InChI InChI=1S/C7H4BrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
Standard InChI Key ZIRHHEZLJGORGU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O
Canonical SMILES C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O

Introduction

Chemical Identity and Structure

4-Bromo-2-nitrobenzoic acid (CAS No. 99277-71-1) is characterized by a benzene ring with three key functional groups: a bromine atom at position 4, a nitro group at position 2, and a carboxylic acid group . This structural arrangement creates a compound with unique chemical properties and reactivity.

Chemical Identifiers

The compound can be identified through various chemical notations and identifiers, as shown in the following table:

IdentifierValue
IUPAC Name4-bromo-2-nitrobenzoic acid
Molecular FormulaC₇H₄BrNO₄
Molecular Weight246.01 g/mol
CAS Number99277-71-1
InChI KeyZIRHHEZLJGORGU-UHFFFAOYSA-N
SMILESOC(=O)c1ccc(Br)cc1N+=O
European Community Number627-797-3
DSSTox Substance IDDTXSID20396250

The structural formula shows a benzene ring with the carboxylic acid group and nitro group positioned adjacent to each other, while the bromine atom is located at the para position relative to the carboxylic acid group . This arrangement influences the electronic distribution in the molecule and contributes to its chemical behavior in various reactions.

Physical and Chemical Properties

4-Bromo-2-nitrobenzoic acid exhibits distinct physical and chemical properties that are important for its handling, storage, and applications in various chemical processes.

Physical Properties

The compound typically appears as a crystalline solid with a color ranging from white to pale cream, sometimes with gray or brown tones . The following table summarizes its key physical properties:

PropertyValueSource
Physical StateCrystalline powder/solid
ColorWhite to gray to brown, pale cream
Melting Point165-169°C
Boiling Point368.6±32.0°C (Predicted)
Density1.892±0.06 g/cm³ (Predicted)
SolubilitySoluble in methanol, ethanol, acetone; insoluble in water
pKa1.97±0.25 (Predicted)
Flash Point176.7±25.1°C
Vapor Pressure0.0±0.9 mmHg at 25°C
LogP2.33

Chemical Reactivity

The chemical behavior of 4-Bromo-2-nitrobenzoic acid is largely determined by its functional groups. The compound can participate in various chemical reactions:

  • Reduction reactions: The nitro group can be reduced to an amino group using appropriate reducing agents.

  • Substitution reactions: The bromine atom can be replaced by various nucleophiles.

  • Carboxylic acid reactions: The carboxylic acid group can undergo typical reactions such as esterification and amidation.

  • Coupling reactions: The compound can participate in metal-catalyzed coupling reactions, particularly those involving the bromine position .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-Bromo-2-nitrobenzoic acid, with varying degrees of efficiency and complexity.

Hydrolysis of Nitrile Precursors

One documented method involves the hydrolysis of 4-bromo-2-nitrobenzonitrile. In this procedure, the nitrile compound is treated with sulfuric acid in water at elevated temperatures:

"2-Bromo-4-nitro-benzonitrile (0.5 gm, 2.34 mmol) was hydrolysed using H₂SO₄ (2.2 ml) in 2.7 ml water at 80°C for 8 hrs. After completion of reaction, the solution was poured over crushed ice, extracted with ethyl acetate, the aqueous layer was separated and extracted again with ethyl acetate. Combined organic layer was then concentrated to obtain the compound."

Nitration of 4-Bromobenzoic Acid

Another common approach involves the direct nitration of 4-bromobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. This method positions the nitro group at the ortho position relative to the carboxylic acid group due to the directing effects of the functional groups .

Alternative Synthetic Approaches

Research continues to develop more efficient and environmentally friendly synthesis methods. One reaction described in the literature involves organometallic reagents and tetrahydrofuran as a solvent, though specific details of this approach require further investigation.

Applications in Research and Industry

4-Bromo-2-nitrobenzoic acid serves as a versatile compound with applications spanning multiple sectors, particularly in pharmaceutical research and development.

Pharmaceutical Applications

The compound plays a significant role in pharmaceutical chemistry:

  • Anticancer Drug Development: It serves as a key intermediate in the synthesis of Lonafarnib, a potential anticancer agent .

  • FGFR1 Inhibitors: Research has demonstrated that derivatives of 4-bromo-2-nitrobenzoic acid, particularly 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, can function as fibroblast growth factor receptor-1 (FGFR1) inhibitors with potential applications in treating non-small cell lung cancer (NSCLC) .

  • Building Block for Bioactive Compounds: The compound serves as a valuable starting material for synthesizing various pharmaceutical substances, including anti-inflammatory and antihistamine drugs .

Agricultural Applications

In agricultural chemistry, 4-bromo-2-nitrobenzoic acid has been reported to have applications as:

  • Herbicides: The compound exhibits properties that make it suitable for controlling weed growth .

  • Fungicides: It has shown potential in preventing fungal growth on crops, reducing the incidence of plant diseases .

Chemical Research Applications

Beyond its direct applications, the compound serves as an important tool in chemical research:

  • Organic Synthesis: It functions as a building block for creating more complex organic molecules.

  • Methodology Development: The compound is used in developing and testing new synthetic methodologies.

  • Structure-Activity Relationship Studies: Its derivatives help researchers understand the relationship between chemical structure and biological activity .

Research Findings on Biological Activity

Recent studies have revealed several important biological activities associated with 4-bromo-2-nitrobenzoic acid and its derivatives.

Anticancer Activity

One of the most significant research findings relates to the anticancer potential of compounds derived from 4-bromo-2-nitrobenzoic acid. A study published in 2018 reported:

"A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesised as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors. We found that one of the most promising compounds, C9, inhibited five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification."

The research demonstrated impressive efficacy against multiple cancer cell lines:

Cancer Cell LineIC₅₀ Value
NCI-H5201.36 ± 0.27 µM
NCI-H15811.25 ± 0.23 µM
NCI-H2262.31 ± 0.41 µM
NCI-H4602.14 ± 0.36 µM
NCI-H17031.85 ± 0.32 µM

The compound C9 demonstrated the ability to arrest the cell cycle at the G2 phase and induce cellular apoptosis in these NSCLC cell lines. Furthermore, it inhibited the phosphorylation of FGFR1, PLCγ1, and ERK in a dose-dependent manner .

Other Biological Activities

Additional research has identified other potential biological activities:

  • ABCG2 Transporter Inhibition: Studies have suggested that the compound can inhibit the ABCG2 transporter, which plays a role in drug resistance in cancer cells, with an IC₅₀ value of approximately 117 nM .

  • Anti-Acetylcholinesterase Activity: Derivatives of the compound may exhibit anti-acetylcholinesterase (AChE) activity, which could be relevant for treating neurodegenerative conditions like Alzheimer's disease .

  • Antimicrobial Properties: Some research has examined the potential antimicrobial effects against various pathogens, though this area requires further investigation .

Classification TypeDesignation
GHS SymbolsGHS07, GHS09
Signal WordWarning
Hazard StatementsH302-H315-H317-H319-H335-H400
Precautionary StatementsP261-P273-P280-P305+P351+P338
Hazard CodesXn (Harmful); N (Dangerous for the environment)
Risk PhrasesR22; R36/37/38; R43; R50
Safety PhrasesS26-S36/37-S61
WGK Germany2
Hazard Class9.0

Recommended Protective Equipment

When working with this compound, the following personal protective equipment is recommended:

  • Dust mask type N95 (US)

  • Eye shields

  • Face shields

  • Gloves

SpecificationValue
Purity≥96.0 to ≤104.0% (Typical commercial grade 97%)
FormPowder to crystal
ColorPale cream to white
PackagingTypically available in 1g, 5g, and larger quantities
Price Range$18.50 - $112.85 USD (depending on quantity and supplier)
Storage TemperatureRoom temperature, sealed in dry containers

Commercial suppliers typically provide the compound with assay results from methods such as aqueous acid-base titration and silylated gas chromatography to confirm purity .

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